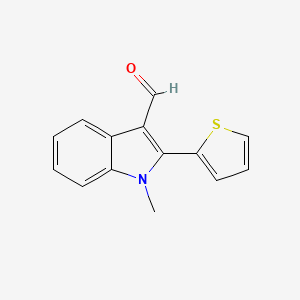
1-methyl-2-thien-2-yl-1H-indole-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-2-thien-2-yl-1H-indole-3-carbaldehyde is a heterocyclic compound that belongs to the indole family Indole derivatives are significant in various fields due to their diverse biological activities and synthetic versatility
準備方法
Synthetic Routes and Reaction Conditions: 1-Methyl-2-thien-2-yl-1H-indole-3-carbaldehyde can be synthesized through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazines react with ketones or aldehydes in the presence of an acid catalyst. Another method includes the condensation of indole derivatives with aldehydes under basic conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions: 1-Methyl-2-thien-2-yl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in electrophilic substitution reactions, particularly at the indole nitrogen or the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides are used under acidic or basic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or sulfonated derivatives.
科学的研究の応用
1-Methyl-2-thien-2-yl-1H-indole-3-carbaldehyde has several applications in scientific research:
作用機序
The mechanism of action of 1-methyl-2-thien-2-yl-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction often involves the formation of hydrogen bonds, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and the biological system involved .
類似化合物との比較
- 1-Methylindole-3-carboxaldehyde
- 2-Methylindole-3-carboxaldehyde
- 3-Methylindole-2-carboxaldehyde
Comparison: 1-Methyl-2-thien-2-yl-1H-indole-3-carbaldehyde is unique due to the presence of both an indole and a thiophene ring, which imparts distinct electronic and steric properties. This dual-ring structure enhances its reactivity and potential for diverse chemical transformations compared to other indole derivatives .
生物活性
1-Methyl-2-thien-2-yl-1H-indole-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various indole derivatives, including this compound. The compound has shown promising activity against various bacterial strains, particularly those resistant to conventional antibiotics.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus (MRSA) | X μg/mL |
| Mycobacterium tuberculosis | Y μg/mL |
| Candida albicans | Z μg/mL |
Note: Specific MIC values need to be sourced from experimental data.
Anticancer Activity
The compound's anticancer potential has also been investigated. Indoles are known for their ability to induce apoptosis in cancer cells, and derivatives like this compound may exhibit similar effects.
Case Study: Induction of Apoptosis
In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. The mechanism appears to involve the modulation of key signaling pathways related to cell survival and proliferation.
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with specific cellular targets. Research indicates that it may inhibit enzymes involved in critical metabolic pathways, leading to reduced cell viability in pathogens and cancer cells.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the indole ring or the thienyl group may enhance its potency and selectivity against specific targets.
Table 2: Structure–Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Methyl substitution on indole | Increased potency against MRSA |
| Variations in thienyl group | Altered antifungal efficacy |
特性
IUPAC Name |
1-methyl-2-thiophen-2-ylindole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NOS/c1-15-12-6-3-2-5-10(12)11(9-16)14(15)13-7-4-8-17-13/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVWRWALXJAGLPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1C3=CC=CS3)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














